Dysprosium bromide hydrate
Description
Historical Context of Lanthanide Halide Hydrate (B1144303) Studies
The study of lanthanide halides is a field with a rich history, evolving from initial discovery and separation to detailed structural and property analysis. The story of the lanthanides, or rare earth elements, began with their discovery in minerals, where they were notoriously difficult to separate from one another due to their chemical similarities. wikipedia.org The name "dysprosium" itself, derived from the Greek dysprositos, means "hard to get at," a nod to the challenges faced by its discoverer, Paul-Émile Lecoq de Boisbaudran, in 1886. prochemonline.comresearchgate.net
Early research into rare earth halides was often frustrated by the hygroscopic nature of the compounds, making the synthesis of pure, anhydrous samples a significant challenge. osti.gov The presence of water molecules, forming hydrates, dramatically influences the properties of these salts. Much of the foundational work in the mid-20th century focused on developing reliable methods for preparing and purifying both anhydrous and hydrated lanthanide halides to establish their fundamental chemical and physical properties. osti.govacs.org These early, systematic investigations laid the groundwork for understanding the coordination environments and structural diversity of compounds like dysprosium bromide hydrate. The development of advanced analytical techniques, such as X-ray diffraction, later enabled precise characterization of the crystal structures of these hydrated salts, revealing complex coordination geometries where water molecules play a direct role in the primary coordination sphere of the lanthanide ion. researchgate.net
Significance within Rare Earth Coordination Chemistry
This compound holds significance primarily as a precursor and a model compound in the field of rare earth coordination chemistry. The unique electronic configuration of lanthanide ions, including dysprosium(III), gives rise to fascinating magnetic and luminescent properties. nih.govrsc.org Researchers utilize simple, water-soluble salts like this compound as a starting material to synthesize more complex coordination polymers and metal-organic frameworks (MOFs). researchgate.netbohrium.com
In these syntheses, the hydrated salt is dissolved, and the dysprosium ions are then reacted with organic ligands. The resulting structures can have diverse dimensionalities (1D, 2D, or 3D) and functionalities. rsc.orgresearchgate.net For instance, the dysprosium ion is particularly valued in the creation of single-molecule magnets (SMMs), which are individual molecules that can exhibit slow magnetic relaxation. nih.govresearchgate.net The large magnetic anisotropy of the Dy(III) ion is crucial for this behavior. bohrium.comresearchgate.net
Furthermore, the luminescent properties of dysprosium-containing coordination complexes are of great interest. researchgate.netacs.org These materials can exhibit sharp, characteristic emission bands, making them suitable for applications in sensors, optical devices, and bio-imaging. acs.orgmdpi.com this compound serves as a reliable and convenient source of Dy(III) ions for creating these advanced functional materials.
A 2022 study detailed the synthesis of a dysprosium(III)-iron(III) heterodinuclear complex using a dysprosium salt as a precursor. mdpi.com The resulting complex exhibited notable luminescence, demonstrating how simple hydrated salts are foundational to developing materials with specific optical properties. mdpi.com The coordination environment of the dysprosium ion in such complexes is critical; in the reported structure, the Dy(III) ion was eight-coordinated, bonded to oxygen and nitrogen atoms from surrounding solvent molecules and ligands. mdpi.com
Current Research Landscape and Emerging Trends
The current research involving dysprosium and its compounds, including those derived from this compound, is heavily focused on materials science, particularly in magnetism and optics. A major trend is the rational design of high-performance single-molecule magnets. researchgate.net Researchers are exploring how fine-tuning the coordination geometry and the ligand field around the Dy(III) ion can enhance the energy barrier for magnetization reversal, a key parameter for SMM performance. researchgate.net
Another emerging area is the development of multifunctional materials. Scientists are creating coordination polymers that combine the magnetic properties of dysprosium with other functionalities, such as proton conductivity or luminescence-based sensing. bohrium.com A recent study reported a two-dimensional dysprosium coordination polymer that not only behaves as a field-induced SMM but also exhibits proton conductivity and characteristic Dy(III) luminescence. bohrium.com Such materials could find applications in next-generation electronics and sensors.
The use of lanthanide-based coordination polymers as ratiometric thermometers is also an active field of research. acs.org By co-doping materials with different lanthanide ions, such as dysprosium and samarium, researchers can create materials whose luminescent colors are highly sensitive to temperature changes, enabling visual temperature sensing in narrow ranges. acs.org
Furthermore, computational methods like density-functional theory (DFT) are increasingly being used alongside experimental synthesis and characterization to predict and understand the electronic and magnetic properties of new dysprosium-based materials. mdpi.com This synergy between theoretical prediction and experimental validation is accelerating the discovery of novel materials with tailored properties.
Data Tables
Table 1: Properties of Dysprosium This table presents fundamental properties of the element Dysprosium.
| Property | Value | Source |
|---|---|---|
| Atomic Number | 66 | prochemonline.com |
| Atomic Symbol | Dy | prochemonline.com |
| Electron Configuration | [Xe] 4f¹⁰6s² | rsc.org |
| State at 20°C | Solid | rsc.org |
| CAS Number | 7429-91-6 | rsc.org |
Table 2: Chemical Identifiers for this compound This table provides common identifiers for the compound this compound.
| Identifier Type | Identifier | Source |
|---|---|---|
| Chemical Name | Dysprosium(III) Bromide Hydrate | americanelements.com |
| Molecular Formula | DyBr₃·xH₂O | prochemonline.com |
| CAS Number | 29843-91-2 | prochemonline.comnih.gov |
| PubChem CID | 57376868 | nih.gov |
Structure
2D Structure
Properties
CAS No. |
29843-91-2 |
|---|---|
Molecular Formula |
Br3DyH2O |
Molecular Weight |
420.23 g/mol |
IUPAC Name |
tribromodysprosium;hydrate |
InChI |
InChI=1S/3BrH.Dy.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
InChI Key |
AFSOHNHMWFEFBS-UHFFFAOYSA-K |
SMILES |
O.[Br-].[Br-].[Br-].[Dy+3] |
Canonical SMILES |
O.Br[Dy](Br)Br |
Origin of Product |
United States |
Structural Elucidation and Crystallography of Hydrated Dysprosium Bromides
Advanced Structural Probes for Solution and Solid State
To comprehend the structure of dysprosium bromide hydrate (B1144303) beyond the static, long-range order of a crystal, a suite of advanced spectroscopic and scattering techniques is employed. These methods probe the local environment around the ions, both in the solid state and in aqueous solutions.
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for determining the local atomic structure around a specific element. By analyzing the oscillations on the high-energy side of an X-ray absorption edge, EXAFS can reveal the types of neighboring atoms, their distance, and their coordination number.
In the context of dysprosium bromide hydrate, EXAFS performed at the Dy L₃-edge would provide precise information about the first coordination shell around the dysprosium ion, primarily the number of coordinating water molecules and the average Dy-O bond distance. Similarly, EXAFS at the Br K-edge can characterize the hydration shell around the bromide ion. nih.gov Studies on aqueous bromide solutions have used this technique to determine the Br-O distance and coordination number. nih.govus.es
Table 1: EXAFS-Determined Structural Parameters for the Bromide Ion Hydration Shell Data from analogous aqueous bromide solutions.
| Parameter | Value | Technique Reference |
| Coordination Number (CN) | 6 - 10 | EXAFS nih.govus.es |
| Br-O Distance (Å) | 3.26 - 3.44 Å | EXAFS nih.govus.es |
| Debye-Waller Factor (σ²) (Ų) | Varies with CN model | EXAFS nih.gov |
This table is interactive. Click on the headers to sort.
Large Angle X-ray Scattering (LAXS) is a key technique for studying the structure of liquids and amorphous solids, providing information on interatomic distances beyond the immediate coordination shell. nih.gov For an aqueous solution of dysprosium bromide, LAXS can provide a detailed picture of the hydration structure around the Dy³⁺ cation.
The analysis of LAXS data yields a radial distribution function, which shows the probability of finding another atom at a certain distance from a central atom. This allows for the determination of the average Dy-O bond distance in the first hydration shell. Crucially, LAXS can also resolve longer-range correlations, identifying the second hydration sphere and providing average distances to those water molecules. nih.gov This level of detail is essential for building accurate models of ion solvation. Studies on similar divalent cations like Ca²⁺ have successfully used LAXS to characterize both the first and second coordination spheres. nih.gov
Table 2: Representative Ion Hydration Data from LAXS Data from a study on aqueous Calcium Halide solutions, illustrating the type of information obtainable with LAXS.
| Parameter | Distance (Å) | Technique Reference |
| Ca-O (1st shell) | 2.46(1) Å | LAXS nih.gov |
| Ca...O (2nd shell) | 4.58(5) Å | LAXS nih.gov |
| Br...O (Hydrated Ion) | 3.36(1) Å | LAXS nih.gov |
This table is interactive. Click on the headers to sort.
Large Angle Neutron Scattering (LANS) provides complementary information to X-ray scattering techniques. While X-rays scatter from an atom's electron cloud, neutrons scatter from the atomic nucleus. This makes LANS particularly sensitive to the positions of light elements, especially hydrogen.
By employing isotopic substitution (e.g., replacing H₂O with D₂O), LANS experiments can untangle the various structural correlations in an aqueous solution of dysprosium bromide. This allows for the direct determination of not only the Dy-O and Br-O correlations but also the Dy-D, Br-D, O-D, and D-D correlations. This detailed information about the orientation of the water molecules within the hydration shells of both the cation and anion is unattainable with X-ray methods alone and is vital for a complete structural description.
For dysprosium-containing compounds that function as single-molecule magnets (SMMs), single-crystal neutron diffraction is an exceptionally powerful tool. SMM behavior is governed by the magnetic anisotropy of the central Dy³⁺ ion, which in turn is dictated by the precise geometry of its coordination environment. rsc.org
In a hypothetical hydrated dysprosium bromide SMM, water molecules would act as ligands. Single-crystal neutron diffraction can pinpoint the exact locations of all atoms, including the hydrogen atoms of the water molecules, with extraordinary precision. This is a significant advantage over X-ray diffraction, which struggles to locate hydrogen atoms accurately. This precise structural knowledge is critical for correlating the molecular structure with the magnetic properties. For example, polarized neutron diffraction (PND) on Dy(III)-based SMMs has been used to experimentally map the magnetic anisotropy, providing direct evidence for how subtle changes in the crystal field impact the magnetic relaxation barrier. rsc.org
Spectroscopic Investigations of Electronic Structure and Dynamics
Electronic Absorption and Luminescence Spectroscopy
Electronic spectroscopy of Dy³⁺ in various environments reveals sharp, line-like absorption and emission bands. These arise from intra-configurational transitions within the 4f shell, which are shielded from significant environmental perturbations by the outer 5s and 5p electrons.
The 4f-4f electronic transitions of the Dy³⁺ ion are formally forbidden by the Laporte parity selection rule. However, in a coordination complex like dysprosium bromide hydrate (B1144303), the lack of a center of inversion in the local environment of the Dy³⁺ ion allows for the mixing of electronic states with opposite parity (e.g., 4f⁹ and 4f⁸5d¹) into the 4f wavefunctions. This mixing relaxes the selection rule, and the transitions become partially allowed as "induced" or "forced" electric dipole transitions scirp.org.
The ground state of the Dy³⁺ ion is ⁶H₁₅/₂. Absorption of light can promote the ion to various excited states. Luminescence, a key feature of Dy³⁺, primarily originates from the de-excitation of the ⁴F₉/₂ excited state to lower-lying levels of the ⁶H and ⁶F manifolds icm.edu.plmdpi.com. Three of the most prominent emission transitions are:
⁴F₉/₂ → ⁶H₁₅/₂: This transition, typically observed in the blue region of the spectrum (~480 nm), corresponds to the decay from the main emitting state to the ground state. It is often a magnetic dipole transition mdpi.com.
⁴F₉/₂ → ⁶H₁₃/₂: This is a hypersensitive, forced electric dipole transition that gives rise to a strong emission in the yellow region (~575 nm). The intensity of this transition is highly sensitive to the local symmetry and chemical environment of the Dy³⁺ ion mdpi.comarxiv.org.
⁴F₉/₂ → ⁶H₁₁/₂: This transition results in a weaker emission in the red part of the spectrum (~663 nm) mdpi.comarxiv.org.
The combination of the strong blue and yellow emissions can result in the perception of white light, making dysprosium compounds interesting for lighting applications umons.ac.be.
| Transition (from ⁴F₉/₂) | Approximate Wavelength (nm) | Spectral Region | Nature of Transition |
| ⁶H₁₅/₂ | ~480 | Blue | Magnetic Dipole mdpi.com |
| ⁶H₁₃/₂ | ~575 | Yellow | Forced Electric Dipole (Hypersensitive) mdpi.com |
| ⁶H₁₁/₂ | ~663 | Red | Electric Dipole mdpi.com |
When dysprosium bromide hydrate is dissolved, the Dy³⁺ ion is solvated, forming a coordination complex with the solvent molecules. The nature of the solvent significantly influences the photophysical properties of the Dy³⁺ ion. Studies on dysprosium(III) in water (H₂O), methanol (B129727) (MeOH), and dimethylsulfoxide (DMSO) show that the immediate coordination environment is composed of oxygen donor atoms from the solvent molecules, with coordination numbers typically being 8 or 9 icm.edu.plmdpi.com.
The solvent molecules in the first coordination sphere act as efficient quenchers of the Dy³⁺ luminescence. This quenching occurs because the high-frequency vibrations of O-H oscillators (in water and methanol) and C-H oscillators (in methanol and DMSO) can non-radiatively de-excite the ⁴F₉/₂ state icm.edu.plmdpi.com. The efficiency of this quenching is related to the energy of the vibrational modes and their proximity to the Dy³⁺ ion. Consequently, the observed luminescence lifetime and quantum yield are highly dependent on the solvent.
The luminescence quantum yield (Φ) is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. In hydrated systems, the quantum yield of Dy³⁺ is significantly reduced due to the quenching effect of O-H vibrations from coordinated water molecules icm.edu.plmdpi.com.
Detailed studies on Dy(III) triflate, which serves as a good model for the behavior of the Dy³⁺ aqua ion, have quantified these effects. The intrinsic luminescence quantum yield in deuterated dimethylsulfoxide (DMSO-d₆), where C-H oscillators are replaced by lower-frequency C-D oscillators, is moderate at around 10%. However, this value is drastically reduced in protonated solvents like water and methanol icm.edu.plmdpi.com. The radiative rate constant (kᵣ), which is the intrinsic rate of photon emission, can be determined from the quantum yield and the observed luminescence lifetime (τₒbs) using the relationship Φ = kᵣ * τₒbs. In aqueous systems, the high rate of non-radiative decay (kₙᵣ) from water quenching leads to very short observed lifetimes and low quantum yields.
| Solvent | Observed Lifetime (τₒbs) (µs) | Luminescence Quantum Yield (Φ) (%) | Note |
| H₂O | ~0.5 | Very Low | Strong quenching by O-H oscillators. |
| D₂O | ~15 | Higher than in H₂O | Reduced quenching due to lower frequency of O-D oscillators. |
| DMSO-d₆ | ~100 | ~10 | Significantly reduced quenching. |
Data is illustrative based on studies of Dy(III) complexes in solution, highlighting the pronounced effect of solvent deuteration and the nature of quenching oscillators. icm.edu.plmdpi.com
Analysis of the excitation and emission spectra provides detailed information about the electronic energy levels of the Dy³⁺ ion in its specific environment. The excitation spectrum, obtained by monitoring the intensity of a specific emission wavelength while scanning the excitation wavelength, mirrors the absorption spectrum and reveals the energy levels that can efficiently populate the emitting ⁴F₉/₂ state.
The emission spectrum, generated by exciting the sample at a wavelength absorbed by Dy³⁺, shows the characteristic sharp emission lines corresponding to the ⁴F₉/₂ → ⁶Hⱼ and ⁴F₉/₂ → ⁶Fⱼ transitions. The primary emitting state for Dy³⁺ complexes has been unequivocally identified as the ⁴F₉/₂ state, although in some cases, thermal population of and subsequent emission from the nearby ⁴I₁₅/₂ state can also be observed icm.edu.plmdpi.com. The relative intensities of the emission peaks, particularly the ratio of the hypersensitive ⁴F₉/₂ → ⁶H₁₃/₂ (yellow) transition to other transitions, can provide insights into the symmetry of the coordination site occupied by the Dy³⁺ ion mdpi.com.
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for probing the structure of this compound, specifically by identifying the vibrational modes of the coordinated water molecules and any other ligands present.
The key vibrational bands expected in the FT-IR spectrum are:
O-H Stretching Region (ν(O-H)): A strong, broad absorption band is expected in the region of 3000–3600 cm⁻¹. This band arises from the symmetric and asymmetric stretching vibrations of the O-H bonds in the water molecules. The broadening is a result of the extensive hydrogen bonding network within the crystal. The coordination to the highly charged Dy³⁺ ion polarizes the O-H bonds, typically shifting these stretching frequencies to lower wavenumbers compared to free water scirp.org.
H-O-H Bending Region (δ(H₂O)): A moderately intense band is anticipated around 1600 cm⁻¹. This band corresponds to the H-O-H scissoring (bending) vibration. Coordination to a metal ion can cause a slight shift in this frequency scirp.org.
Librational Modes: In the far-infrared region (typically below 900 cm⁻¹), weaker and broad absorptions corresponding to the restricted rotational motions (rocking, wagging, and twisting) of the coordinated water molecules are expected. For instance, studies on neodymium sulphate octahydrate have identified bands for coordinated water in the 400-850 cm⁻¹ range.
Dy-O Stretching Mode (ν(Dy-O)): A low-frequency band corresponding to the stretching vibration between the dysprosium ion and the oxygen atoms of the coordinated water molecules is also expected in the far-infrared region, potentially around 420 cm⁻¹ mdpi.com.
These characteristic vibrational frequencies provide direct evidence for the presence of coordinated water and offer insights into the nature of its interaction with the dysprosium ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for studying the structure and dynamics of chemical compounds in solution. du.ac.in For paramagnetic compounds like those of Dysprosium(III), the presence of unpaired electrons leads to significant effects on the NMR spectra, including large chemical shifts and signal broadening. du.ac.inwikipedia.org Despite these challenges, specialized NMR methods can yield valuable information.
The Evans NMR method is a widely used technique to determine the magnetic susceptibility of paramagnetic substances in solution. acs.orgmsu.edu The method is based on the principle that the presence of a paramagnetic solute alters the magnetic field experienced by the solvent and a reference compound, causing a shift in the reference compound's resonance frequency. nanalysis.com This frequency shift (Δf) is directly proportional to the molar magnetic susceptibility (χₘ) of the paramagnetic species. nanalysis.comacs.org
From the experimentally determined magnetic susceptibility, the effective magnetic moment (µₑₑ) can be calculated. nanalysis.com This value provides direct insight into the number of unpaired electrons in the metal ion, which is fundamental to understanding its electronic structure. For the Dy³⁺ ion, with a [Xe] 4f⁹ electron configuration, the theoretical magnetic moment is predicted by Hund's rules.
| Parameter | Theoretical Value for Dy³⁺ | Experimental Expectation |
|---|---|---|
| Ground State Term Symbol | ⁶H₁₅/₂ | - |
| Number of Unpaired f-electrons | 5 | - |
| Calculated g√(J(J+1)) | 10.65 µB | ~10.6 µB |
Experimental studies on various Dysprosium(III) complexes using the Evans method consistently yield effective magnetic moments that are in excellent agreement with the theoretical value, confirming the +3 oxidation state and the 4f⁹ electronic configuration of the dysprosium ion in solution. acs.org
Exchange NMR Spectroscopy (EXSY) is a powerful technique for investigating dynamic processes that occur on the NMR timescale, such as chemical exchange or conformational changes. creative-biostructure.com In the context of this compound in solution, a key dynamic process is the exchange of coordinated water molecules between the inner hydration sphere of the Dy³⁺ ion and the bulk solvent water. figshare.com
The rate of this water exchange is a critical parameter that influences the properties of hydrated lanthanide ions. nih.gov NMR studies have shown that the water-exchange rates for aqueous lanthanide ions are not monotonic across the series; the rate reaches a maximum for the middle lanthanides, including dysprosium. acs.orgresearchgate.net This phenomenon is attributed to a change in the coordination number and the mechanism of exchange across the lanthanide series. acs.org For smaller lanthanide ions like dysprosium, the water exchange is thought to proceed through a dissociative mechanism. wayne.edu
| Dynamic Process | NMR Technique | Information Obtained |
|---|---|---|
| Water Ligand Exchange | ¹⁷O NMR, EXSY | Rate of exchange (kₑₓ), residence lifetime (τₘ) of water in the first coordination sphere. figshare.comwayne.edu |
| Complex Isomerization | ¹H EXSY | Rates of interconversion between different isomeric forms of the complex in solution. figshare.com |
| Proton Exchange | ¹H NMR | Rate of proton exchange between coordinated water and bulk solvent. figshare.com |
By analyzing the NMR spectra at different temperatures or using specialized pulse sequences, it is possible to quantify the rates of these dynamic processes, providing a deeper understanding of the solution behavior of the hydrated dysprosium ion.
X-ray Based Spectroscopies for Electronic State Characterization
X-ray absorption spectroscopy (XAS) is an element-specific technique that provides detailed information about the electronic and local geometric structure of an absorbing atom. acs.orgacs.org By tuning the X-ray energy to a specific absorption edge of an element, one can probe its oxidation state, coordination environment, and unoccupied electronic states.
The XANES region refers to the features at and just above an absorption edge, typically within about 50 eV. libretexts.org The precise energy of the absorption edge is highly sensitive to the formal oxidation state of the absorbing atom; a higher oxidation state results in a shift of the edge to a higher energy. xrayabsorption.org Furthermore, the shape and features within the XANES spectrum are determined by the local geometry and bonding environment of the atom. xrayabsorption.org
For this compound, XANES can be applied to two different elements to obtain complementary information:
Dysprosium L₃-edge: The energy position of the Dy L₃-edge (excitation of a 2p electron) would definitively confirm the +3 oxidation state of dysprosium. britannica.comresearchgate.net The features of the XANES spectrum are also sensitive to the coordination number and symmetry of the ligands surrounding the Dy³⁺ ion.
Bromine K-edge: The Br K-edge XANES spectrum provides information about the chemical state and local environment of the bromide ions. nih.gov The spectral shape can distinguish between ionic bromide and covalently bonded bromine and is sensitive to the interatomic interactions between the bromide ions and their surroundings. nih.gov
| Absorption Edge | Primary Information | Secondary Information |
|---|---|---|
| Dy L₃-edge | Dysprosium Oxidation State (+3) xrayabsorption.org | Coordination number and local symmetry around Dy³⁺ |
| Br K-edge | Local structure and bonding of Bromide ions nih.gov | Interatomic distances to nearest neighbors |
The L-edge XAS spectra of lanthanide compounds are particularly valuable for probing their electronic structure. The main feature in the L₃-edge spectrum, often called the "white line," corresponds to the dipole-allowed electronic transition from a 2p core level to unoccupied 5d electronic states (2p → 5d). sfedu.runih.gov
The intensity and shape of this white line are directly related to the density of unoccupied 5d states. sfedu.ru Therefore, analysis of the Dy L₃-edge XAS spectrum of this compound provides a direct probe of the 5d electronic states. Studies on various dysprosium compounds have shown that the delocalization of the 5d band and the 5d orbital occupancy can be investigated by analyzing the white line area and features in high-resolution XAS spectra. nih.gov These experimental results are often compared with theoretical calculations to gain a more quantitative understanding of the electronic structure and bonding within the compound. sfedu.ruresearchgate.net
Coordination Chemistry and Solution Phase Behavior
Hydrate (B1144303) Isomerism and Ligand Exchange Mechanisms in Dysprosium(III) Complexes
Hydrate isomerism is a specific type of ionization isomerism where a water molecule from the coordination sphere is exchanged with an anion or another neutral ligand from the outer sphere. In dysprosium(III) bromide hydrate complexes, this translates to an equilibrium between species such as [Dy(H₂O)ₙ]Br₃ and [Dy(H₂O)ₙ₋₁Br]Br₂·H₂O. The exact nature of the dominant species depends on factors like temperature and the medium.
The exchange of ligands, such as water and bromide ions, in the coordination sphere of the dysprosium(III) ion can occur through several mechanisms:
Dissociative (D) Mechanism: A ligand first dissociates from the complex, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand.
Associative (A) Mechanism: The incoming ligand first coordinates to the metal center, forming a higher coordination number intermediate, from which another ligand then departs.
Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. This can be further classified as associative-activated (Iₐ) or dissociative-activated (IᏧ) depending on the degree of bond formation with the incoming ligand versus bond breaking with the leaving group in the transition state.
For the relatively large and labile lanthanide ions like dysprosium(III), ligand exchange is typically rapid, with interchange mechanisms often being predominant. The high flexibility of the coordination sphere, which can readily accommodate various coordination numbers (commonly 8 or 9), facilitates these exchange processes. hopotx.com
Formation of Dysprosium(III) Bromide Hydrate Complexes with Specific Organic Ligands
The coordination environment of dysprosium(III) can be precisely tailored by introducing organic ligands, which can displace coordinated water molecules and form stable complexes with unique structural and chemical properties.
Acetylurea (B1202565) (AcUr) acts as a bidentate ligand, coordinating to the dysprosium(III) ion through its carbonyl oxygen atoms. X-ray diffraction studies on complexes formed between rare-earth bromides and acetylurea have revealed significant structural diversity. For dysprosium, compounds with the stoichiometry DyBr₃·2AcUr·5H₂O have been identified. researchgate.net
Interestingly, these crystals can contain two distinct types of complex cations within the same structure: [Dy(AcUr)₂(H₂O)₅]³⁺ and [Dy(AcUr)₂(H₂O)₄]³⁺. researchgate.net This results in dysprosium centers with different coordination numbers (9 and 8, respectively) coexisting. In these complexes, the bromide ions reside in the outer coordination sphere as counter-ions. The formation of these specific hydrated complexes highlights the competition between water molecules and the organic ligand for coordination sites around the central metal ion. researchgate.net
Table 1: Structural Characteristics of Dysprosium(III) Acetylurea Bromide Complexes
| Complex Cation | Coordination Number (CN) | Coordinated Ligands |
| [Dy(AcUr)₂(H₂O)₅]³⁺ | 9 | 2 Acetylurea, 5 H₂O |
| [Dy(AcUr)₂(H₂O)₄]³⁺ | 8 | 2 Acetylurea, 4 H₂O |
Data sourced from structural studies of rare-earth acetylurea bromide complexes. researchgate.net
Polyfunctional ligands, which possess multiple donor atoms, can act as bridges between two or more metal centers, leading to the formation of polynuclear coordination clusters. The synthesis of a trinuclear dysprosium(III) single-molecule magnet using a dithienylethene (dte) derivative as a bridging ligand provides a clear example. In the compound {[DyIII(BHT)₃]₃(dtepy)₂}·4C₅H₁₂, the dtepy ligand acts as a molecular bridge linking three Dy³⁺ centers into a quasi-linear arrangement. nih.gov This results in a molecule with two distinct coordination environments: a central trigonal bipyramidal Dy³⁺ ion and two peripheral ions with approximate trigonal pyramidal geometry. nih.gov Such structures are of significant interest for developing materials with unique magnetic properties.
Influence of Solvent Coordination on Dysprosium(III) Ion Speciation and Reactivity
A systematic study using different alcohol solvents (methanol, ethanol, n-propanol, and n-butanol) in the synthesis of Dy(III) complexes with the ligand H₄daps demonstrated this effect clearly. The reactions yielded complexes with varying ligand-to-metal ratios and nuclearities:
In methanol (B129727), a binuclear complex [Dy₂(H₂daps)₂(MeOH)₄(H₂O)₂]²⁺ was formed.
In ethanol, a different binuclear complex, [Dy₂(H₂daps)₃(EtOH)₂], was isolated.
In n-propanol and n-butanol, mononuclear complexes were formed.
This work highlights that the size of the alcohol and its ability to coordinate to the Dy(III) center can directly influence the assembly process, leading to significant structural and magnetic property modifications. researchgate.net Coordinated solvent molecules, such as dimethylformamide (DMF) and water, are also integral parts of the structure in many reported heterometallic dysprosium complexes.
Solution Chemistry Studies and Complex Stability Constants
Understanding the stability of dysprosium(III) complexes in solution is critical for applications ranging from materials synthesis to medical imaging. Stability constants (log K) quantify the strength of the metal-ligand interaction at equilibrium. These are often determined using techniques like pH-metric or spectrophotometric titrations.
One of the fundamental reactions of Dy³⁺ in aqueous solution is hydrolysis, where water molecules act as ligands and can deprotonate to form hydroxo complexes. The formation constants for various hydrolytic species of Dy³⁺ have been determined, revealing the presence of mononuclear and polynuclear complexes. tandfonline.comresearchgate.net
Table 2: Formation Constants for Hydrolysis Products of Dy³⁺ at 25°C
| Hydrolytic Species | Formation Reaction | Log β (at zero ionic strength) |
| DyOH²⁺ | Dy³⁺ + H₂O ⇌ DyOH²⁺ + H⁺ | -7.8 ± 0.1 |
| Dy₂(OH)₂⁴⁺ | 2Dy³⁺ + 2H₂O ⇌ Dy₂(OH)₂⁴⁺ + 2H⁺ | -13.84 ± 0.05 |
| Dy₅(OH)₉⁶⁺ | 5Dy³⁺ + 9H₂O ⇌ Dy₅(OH)₉⁶⁺ + 9H⁺ | -55.8 ± 0.3 |
Data from potentiometric-coulometric studies on the hydrolysis of the Dysprosium(III) ion. tandfonline.comresearchgate.net
For complexes with organic ligands, stability studies have been conducted on various systems. For instance, pH-metric studies on binary complexes of Dy(III) with different diamine ligands have been performed to determine their formation constants. asianpubs.org The stability of these complexes is influenced by factors such as ligand basicity and steric hindrance. asianpubs.org Generally, for lanthanide complexes, the stability increases with the atomic number (decreasing ionic radius) across the series, although steric factors from bulky ligands can sometimes alter this trend. asianpubs.orgderpharmachemica.com
Theoretical and Computational Chemistry of Dysprosium Bromide Hydrate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It is instrumental in determining the geometry, bond energies, and electronic properties of dysprosium bromide hydrate (B1144303).
DFT calculations can reveal the nature of the chemical bonds between the dysprosium (Dy³⁺) ion, bromide (Br⁻) ions, and the water molecules of hydration. These calculations provide a detailed picture of the electron density distribution, which is crucial for understanding the ionic and covalent contributions to the bonding. youtube.com For instance, the deformation charge density can be calculated to visualize the charge transfer and polarization effects upon bond formation between the dysprosium ion and the surrounding ligands. youtube.com
Key parameters obtained from DFT calculations include:
Bond Lengths and Angles: Precise predictions of the distances between the Dy³⁺ ion and the coordinating atoms (oxygen from water and bromide ions) and the angles between these bonds.
Coordination Number: Determination of the number of water molecules and bromide ions directly bonded to the dysprosium ion in the hydrated complex.
Electronic Band Structure and Density of States (DOS): For the solid-state material, DFT can calculate the electronic band structure, which helps in understanding its conductivity and optical properties. The DOS provides information about the distribution of electronic states at different energy levels. youtube.com
| Calculated Property | Significance for Dysprosium Bromide Hydrate |
|---|---|
| Optimized Geometry | Provides the most stable arrangement of atoms and the coordination environment of the Dy³⁺ ion. |
| Binding Energies | Quantifies the strength of the interactions between the Dy³⁺ ion, bromide ions, and water molecules. |
| Electron Density Distribution | Illustrates the nature of chemical bonding (ionic vs. covalent character). youtube.com |
Molecular Dynamics Simulations for Hydration Dynamics and Water Exchange
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations provide a dynamic picture of the hydration shell and the exchange of water molecules between the coordination sphere of the Dy³⁺ ion and the bulk solvent. nih.govnih.gov
These simulations can track the trajectories of individual atoms over time, allowing for the calculation of various dynamic and structural properties:
Radial Distribution Functions (RDFs): RDFs describe how the density of surrounding particles varies as a function of distance from a central particle. For this compound, the Dy-O and Dy-Br RDFs reveal the structure of the hydration shells. rsc.org
Coordination Number Dynamics: MD simulations can monitor fluctuations in the coordination number of the Dy³⁺ ion, providing insights into the stability of the primary hydration shell. rsc.org
Water Residence Times: This is a measure of the average time a water molecule spends in the first hydration shell of the dysprosium ion before being replaced by another water molecule from the bulk. This parameter is crucial for understanding the lability of the hydrated complex.
Diffusion Coefficients: The diffusion coefficients of the Dy³⁺ ion, Br⁻ ions, and water molecules can be calculated to understand their mobility in solution. nih.gov
| Simulation Output | Insight into this compound Systems |
|---|---|
| Radial Distribution Functions (g(r)) | Characterizes the average distances and structure of the hydration shells around the Dy³⁺ ion. rsc.org |
| Water Residence Times | Quantifies the lability of the coordinated water molecules, indicating the rate of water exchange. |
| Mean Square Displacement (MSD) | Used to calculate the diffusion coefficients of the ions and water molecules in the system. nih.gov |
Computational Modeling of Proton Conduction Pathways in Dysprosium-Containing Frameworks
Some dysprosium-containing materials, particularly metal-organic frameworks (MOFs), can exhibit proton conductivity. Computational modeling is a key tool for understanding the mechanisms of proton transport in these systems. While not directly focused on simple this compound, these studies on related frameworks provide valuable insights.
The primary mechanisms for proton conduction in hydrated materials are the Grotthuss and vehicle mechanisms. Computational models can help elucidate which mechanism is dominant and identify the specific pathways for proton hopping.
Methods used in these studies include:
Quantum Mechanical Calculations: To determine the energy barriers for proton transfer between adjacent water molecules or other proton-accepting groups within the framework.
Molecular Dynamics Simulations: To observe the dynamic behavior of the hydrogen-bonding network and the movement of protons through the material. rsc.org
Key parameters investigated include:
Proton Affinity: The ability of different sites within the framework to accept a proton. ursinus.edu
Hydrogen Bond Network Topology: The arrangement and connectivity of hydrogen bonds that facilitate proton transport. rsc.org
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, primarily based on DFT and post-DFT methods, can predict various spectroscopic properties of this compound. These theoretical predictions are invaluable for interpreting experimental spectra and can guide the design of new materials with specific optical or magnetic properties.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the absorption spectra of the hydrated dysprosium complex. This can help in understanding the color and photoluminescent properties of the compound. rsc.org
Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the normal modes of the this compound complex. This allows for the assignment of experimental IR and Raman peaks to specific molecular motions, such as the stretching and bending modes of the coordinated water molecules.
NMR Parameters: While challenging for paramagnetic lanthanide ions like Dy³⁺, computational methods can be employed to predict NMR chemical shifts and coupling constants, aiding in the structural elucidation in solution.
Elucidation of Reaction Mechanisms Involving Hydrated Intermediates
Computational chemistry plays a vital role in elucidating the mechanisms of reactions where hydrated dysprosium ions act as intermediates or catalysts. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, providing a detailed understanding of the reaction pathway.
For reactions involving this compound, computational studies can explore:
Ligand Exchange Reactions: The mechanism of substitution of water molecules in the hydration sphere by other ligands can be investigated. This is fundamental to understanding the formation of various dysprosium complexes in solution.
Catalytic Cycles: If this compound is used as a catalyst, computational methods can model the entire catalytic cycle, including substrate binding, transformation, and product release.
Hydrolysis and Condensation Reactions: The formation of polynuclear dysprosium-oxo/hydroxo clusters from the hydrated monomer can be modeled to understand the initial stages of precipitation or the formation of larger aggregates. rsc.org
By combining these theoretical and computational approaches, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, paving the way for its tailored application in various scientific and technological fields.
Advanced Research Applications of Dysprosium Bromide Hydrate
Dysprosium Bromide Hydrate (B1144303) in Catalysis
The catalytic potential of dysprosium compounds, including the bromide hydrate, is an area of active investigation. The Lewis acidic nature of the Dy³⁺ ion is central to its catalytic activity.
Lewis Acid Catalysis in Organic Synthesis (e.g., Friedel-Crafts alkylation)
Lanthanide salts, owing to their character as hard Lewis acids, exhibit a strong affinity for carbonyl oxygens and other hard bases, making them effective catalysts in a variety of organic transformations. While specific studies focusing exclusively on dysprosium bromide hydrate as a catalyst for Friedel-Crafts alkylation are not extensively documented, the catalytic activity of other dysprosium(III) salts, such as dysprosium triflate (Dy(OTf)₃), is well-established in this domain. These salts have been shown to catalyze the Friedel-Crafts alkylation of indoles with various aldehydes, with trinuclear dysprosium coordination clusters also demonstrating catalytic efficacy in such reactions.
The mechanism of Lewis acid-catalyzed reactions like the Friedel-Crafts alkylation involves the coordination of the Lewis acid to a reactant, thereby activating it towards nucleophilic attack. In the case of Friedel-Crafts alkylation, a strong Lewis acid is typically required to generate the electrophilic carbocation from an alkyl halide. The reaction of arenes with alkyl halides or alkenes under these conditions leads to the formation of alkylated aromatic products. Given the established Lewis acidity of the dysprosium(III) ion, this compound represents a potential, albeit less explored, catalyst for such synthetic methodologies. Research into dysprosium-organic frameworks has also demonstrated their use as heterogeneous Lewis acid catalysts for reactions like sulfide (B99878) oxidation, highlighting the catalytic potential of dysprosium centers.
Investigations into Catalytic Bromination Processes
Electrophilic aromatic bromination is a fundamental process for the synthesis of aryl bromides, which are crucial intermediates in organic synthesis. This reaction typically requires a catalyst, often a Lewis acid like iron(III) bromide (FeBr₃), to activate the bromine molecule. While dysprosium metal is known to react with bromine to form dysprosium(III) bromide, the application of this compound as a catalyst in bromination reactions is an area that remains largely speculative and is a subject for future research. Current literature on catalytic bromination focuses on various systems, including other Lewis acids and heterogeneous catalysts, but specific investigations into the catalytic role of this compound are not prominent.
Magnetic Properties and Single-Molecule Magnets (SMMs)
The most significant and well-documented application of dysprosium compounds, including complexes derived from this compound, lies in the field of molecular magnetism, particularly in the design of Single-Molecule Magnets (SMMs).
Exploration of Magnetic Relaxation Mechanisms
The defining characteristic of an SMM is its slow magnetic relaxation, which leads to a barrier (Ueff) for the reversal of the magnetization. Understanding the mechanisms that govern this relaxation is critical for designing better SMMs. In dysprosium(III)-based SMMs, several relaxation pathways are operative:
Orbach Process: A thermally activated process where the magnetic moment flips via an excited state. The energy barrier, Ueff, is often associated with this process.
Raman Process: Involving the inelastic scattering of phonons, this process is significant at intermediate temperatures.
Quantum Tunneling of Magnetization (QTM): A process where the magnetization can tunnel through the energy barrier, bypassing the thermal activation route. This is often dominant at very low temperatures.
Direct Process: Involving the emission or absorption of a single phonon, this process is typically observed at very low temperatures and is field-dependent.
Systematic studies on families of dysprosium SMMs, where ligands are subtly varied, have allowed for a detailed investigation of these relaxation pathways. anu.edu.au For instance, in a series of pentagonal-bipyramidal Dy(III) SMMs, it was found that the nature of the axial ligands significantly influences the effective energy barrier (Ueff). anu.edu.aunih.gov Specifically, complexes with two oxygen-donor axial ligands exhibited higher energy barriers than those with one oxygen-donor and one halide ligand. anu.edu.aunih.gov The variation of the halide in five-coordinate dysprosium SMMs has also been shown to impact the QTM and Raman relaxation times. nih.gov
| Relaxation Mechanism | Description | Influencing Factors | Reference |
| Orbach | Thermally activated via excited states. | Axial ligand field, coordination geometry. | anu.edu.aunih.gov |
| Raman | Inelastic scattering of phonons. | Ligand environment, spin-phonon coupling. | anu.edu.aunih.gov |
| Quantum Tunneling (QTM) | Tunneling through the energy barrier. | Transverse magnetic fields, hyperfine interactions. | nih.govrsc.org |
| Direct | Single phonon absorption/emission. | Applied magnetic field. | anu.edu.au |
This table outlines the primary magnetic relaxation mechanisms observed in Dysprosium(III)-based Single-Molecule Magnets.
Photoluminescent Materials and Optoelectronic Devices
Dysprosium(III) ions exhibit characteristic sharp emission bands in the visible spectrum, making them promising candidates for photoluminescent materials. The luminescence of Dy³⁺ typically shows two prominent emissions: a blue emission around 480 nm (⁴F₉/₂ → ⁶H₁₅/₂) and a yellow emission around 575 nm (⁴F₉/₂ → ⁶H₁₃/₂). The relative intensity of these bands can be tuned by the host material, which can lead to the generation of white light.
Dysprosium-doped glasses, such as oxyhalide lead borate (B1201080) glasses, have been studied for their luminescent properties. webelements.com The introduction of lead halides into the glass matrix can affect the covalency between the dysprosium ion and its surrounding ligands, thereby influencing the luminescence lifetime and the yellow-to-blue intensity ratio. webelements.com Dysprosium complexes with organic ligands, particularly β-diketonates, have been investigated for their potential use in organic light-emitting diodes (OLEDs). researchgate.net These complexes can exhibit efficient luminescence and have color parameters suitable for white light emission. researchgate.net
Furthermore, dysprosium halides, including dysprosium iodide and dysprosium bromide, are utilized in high-intensity metal-halide lamps. rsc.org These lamps produce a very intense white light due to the emission from the dysprosium salts in the plasma. rsc.org This application directly places dysprosium bromide within the realm of optoelectronic devices.
Development of Visible Light-Emitting Materials (e.g., Dysprosium-Doped L-Threonine Crystals)
The quest for new and efficient light-emitting materials has led researchers to explore the incorporation of lanthanide ions into organic crystal matrices. Dysprosium, in particular, is of interest for its potential to generate white light.
Recent studies have focused on the synthesis and characterization of L-threonine crystals doped with dysprosium (Dy³⁺) ions. These crystals are typically grown using a slow solvent evaporation method, where dysprosium is introduced into the L-threonine solution in varying concentrations. mdpi.com Structural analysis, such as through Powder X-ray diffraction and Rietveld refinement, has shown that the introduction of Dy³⁺ ions can cause a dilation effect in the lattice parameters and cell volume of the organic L-threonine structure, which crystallizes in an orthorhombic symmetry. mdpi.com
The thermal stability of these doped crystals is a crucial factor for practical applications. Thermogravimetric and differential thermal analyses have demonstrated that L-threonine crystals containing Dy³⁺ ions can remain stable up to temperatures of around 214°C. mdpi.com Spectroscopic studies using Fourier transform infrared and Raman spectroscopy suggest that the dysprosium ions interact with the L-threonine molecules indirectly through hydrogen bonds, leading to slight modifications in the crystalline structure of the amino acid. mdpi.com
From an optical perspective, pure L-threonine crystals are transparent in the ultraviolet-visible region, making them an excellent host matrix for dopant ions. mdpi.com When doped with dysprosium, the resulting crystals exhibit distinct absorption bands corresponding to the electronic transitions of the Dy³⁺ ions. mdpi.com Upon excitation, typically with a wavelength of around 385 nm, these crystals show characteristic emission bands. The most prominent emissions are centered at approximately 554 nm, 575 nm (yellow region), and 662 nm (red region). The intensity of these emission bands has been observed to increase with higher concentrations of Dy³⁺. mdpi.com
The combination of these emission bands allows for the generation of light that approaches the white light spectrum. The Commission Internationale de l'Éclairage (CIE) 1931 chromaticity coordinates for these materials confirm their potential as white light emitters. For instance, L-threonine crystals with different Dy³⁺ concentrations have been shown to produce light ranging from yellow to near-white. mdpi.com This makes dysprosium-doped L-threonine crystals promising candidates for use in various optical devices.
Table 1: Optical Properties of Dysprosium-Doped L-Threonine Crystals
| Dopant Concentration | Excitation Wavelength (nm) | Emission Bands (nm) | CIE Chromaticity Coordinates (x, y) | Emitted Light Color |
|---|---|---|---|---|
| 5% Dy³⁺ | ~385 | 554, 575, 662 | (0.4156, 0.4023) | Yellow-Orange |
| 10% Dy³⁺ | ~385 | 554, 575, 662 | (0.3803, 0.3845) | Yellow (near-white) |
Research into UV-Pumped White Light-Emitting Diodes (LEDs)
The development of white light-emitting diodes (WLEDs) has revolutionized the lighting industry, offering higher energy efficiency and longer lifetimes compared to traditional lighting sources. Current time information in Bangalore, IN. A common approach to generating white light is through the use of a blue or ultraviolet (UV) LED chip combined with one or more phosphors that convert the primary emission into a broad spectrum of visible light. prochemonline.com Dysprosium(III)-doped phosphors are particularly valuable in this field due to the ion's characteristic blue and yellow emission bands, which can be combined to produce white light. Current time information in Bangalore, IN.
Researchers have investigated various host materials for dysprosium doping to create efficient phosphors for UV-pumped WLEDs. These phosphors are typically synthesized via high-temperature solid-state reaction methods. Current time information in Bangalore, IN.researchgate.net The choice of the host material is critical as it influences the luminous efficacy, color rendering, and thermal stability of the resulting phosphor. prochemonline.com
One area of research involves the use of dysprosium-doped alkaline earth niobates, such as BaNb₂O₆:Dy³⁺. These phosphors, when excited by near-UV light (around 350-400 nm), exhibit blue (around 482 nm) and yellow (around 574 nm) emissions corresponding to the ⁴F₉/₂ → ⁶H₁₅/₂ and ⁴F₉/₂ → ⁶H₁₃/₂ transitions of the Dy³⁺ ion, respectively. researchgate.net The combination of these emissions can result in cool white light, with CIE coordinates close to the standard for white light. researchgate.net
Another promising host material is cerium oxide (CeO₂). Dysprosium-doped CeO₂ phosphors have been shown to exhibit good photoluminescence under near-UV excitation. mdpi.com The emission spectrum consists of the characteristic blue and yellow bands of Dy³⁺, and by optimizing the dopant concentration, the chromaticity coordinates can be tuned to be very close to those of ideal white light. mdpi.com
Tellurate-based phosphors, such as Ca₃TeO₆:Dy³⁺, have also been explored for their potential in WLEDs. These materials can be efficiently excited by near-UV radiation and produce intense yellow light. researchgate.net While not producing white light on their own, they can serve as a crucial yellow-emitting component in a multi-phosphor WLED system.
The performance of these dysprosium-doped phosphors is evaluated based on several factors, including their quantum yield, thermal stability, and the resulting color quality of the white light produced. Research continues to explore new host materials and synthesis techniques to further optimize these properties for next-generation solid-state lighting.
Table 2: Characteristics of Selected Dysprosium-Doped Phosphors for UV-Pumped WLEDs
| Phosphor Material | Synthesis Method | Excitation Wavelength (nm) | Key Emission Peaks (nm) | CIE Coordinates (x, y) |
|---|---|---|---|---|
| BaNb₂O₆:Dy³⁺ | Solid-state reaction | 349, 364, 386, 399 | 482, 574 | (0.322, 0.339) |
| CeO₂:Dy³⁺ | Solid-state reaction | ~351 | ~485, ~575 | (0.317, 0.385) |
| Ca₃TeO₆:Dy³⁺ | Solid-state reaction | Near-UV | Yellow emission | - |
| Ca₃WO₆:Dy³⁺ | Solid-state reaction | 278, 388 | ~485, ~576 | (0.319, 0.343) |
Investigations into Circularly Polarized Luminescence (CPL)
Circularly polarized luminescence (CPL) is a phenomenon where a chiral luminophore emits left- and right-circularly polarized light to different extents. This property is of great interest for applications in 3D displays, optical data storage, and as probes in biological systems. uclan.ac.ukyoutube.com Lanthanide ions, including dysprosium, are excellent candidates for developing CPL-active materials due to their unique electronic transitions. uclan.ac.uk
The generation of CPL requires the lanthanide ion to be in a chiral environment. This is typically achieved by coordinating the ion with chiral organic ligands. youtube.com The design of these ligands is crucial for inducing a strong CPL response. Research in this area focuses on synthesizing chiral lanthanide complexes and studying their chiroptical properties. uclan.ac.uk
While much of the research on lanthanide CPL has focused on europium and terbium, dysprosium complexes have also been investigated. For instance, chiral homodinuclear dysprosium macrocyclic complexes have been synthesized and their circular dichroism spectra confirm their enantiomeric chirality. frontiersin.org The dissymmetry factor, glum, is a measure of the degree of circular polarization in the emitted light, and achieving high glum values is a key goal in CPL research. researchgate.net
The development of CPL-active materials often involves the synthesis of complexes with specific geometries and electronic properties. While direct studies utilizing this compound as a starting material for CPL-active complexes are not extensively documented in high-impact literature, it serves as a readily available source of dysprosium ions for the synthesis of such chiral complexes. The principles of coordination chemistry allow for the reaction of dysprosium salts like the bromide hydrate with a variety of chiral organic ligands to create the desired CPL-active materials.
The investigation into CPL from dysprosium complexes is an active area of research, with the potential to lead to new advanced materials with tailored chiroptical properties.
Energy-Related Applications
The unique electronic and structural properties of dysprosium-containing compounds also lend themselves to applications in the energy sector, particularly in the fields of proton conduction and carbon dioxide capture.
Proton Conduction in Metal-Organic Frameworks (MOFs) Incorporating Dysprosium
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable pore size, and ordered structure make them promising candidates for a variety of applications, including gas storage, catalysis, and ion conduction. Lanthanide-based MOFs are of particular interest for proton conduction due to the high coordination numbers and oxophilicity of lanthanide ions.
A multifunctional dysprosium-based MOF, (Hdmbpy)[Dy(H₂dobdc)₂(H₂O)]·3H₂O, has been synthesized and shown to exhibit significant proton conductivity. mdpi.com This three-dimensional framework is built from Dy³⁺ ions interconnected by 2,5-dihydroxyterephthalic acid (H₄dobdc) ligands, creating hydrophilic channels within the structure. mdpi.com
The proton conductivity of this Dy-MOF is dependent on temperature and relative humidity. At 303 K and 100% relative humidity, it exhibits a proton conductivity of 1.70 × 10⁻⁴ S cm⁻¹. This value increases to 1.20 × 10⁻³ S cm⁻¹ at 343 K under the same humidity conditions. mdpi.com A conductivity value exceeding 10⁻⁴ S cm⁻¹ classifies this material as a superionic conductor. The mechanism of proton conduction is believed to be based on the proton hopping through the hydrogen-bonding networks present within the MOF's channels. mdpi.com
The stability of the MOF is a critical factor for its practical application. This particular Dy-MOF has demonstrated good stability in aqueous solutions, as well as in acidic and alkaline environments (pH range of 2.0-12.0), which is a significant advantage for its use in proton-conducting devices such as proton exchange membranes for fuel cells. mdpi.com The combination of high proton conductivity and good stability highlights the potential of dysprosium-based MOFs in energy-related technologies.
Table 3: Proton Conductivity of a Dysprosium-Based MOF
| Temperature (K) | Relative Humidity (%) | Proton Conductivity (σ) (S cm⁻¹) |
|---|---|---|
| 303 | 100 | 1.70 × 10⁻⁴ |
| 343 | 100 | 1.20 × 10⁻³ |
CO₂ Absorption in Paramagnetic Ionic Liquids Derived from Dysprosium Precursors
Ionic liquids (ILs), which are salts that are liquid at or near room temperature, have garnered significant attention as potential solvents for CO₂ capture. youtube.com Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to traditional amine-based solvents. youtube.com The incorporation of paramagnetic centers, such as lanthanide ions, into the structure of ionic liquids can introduce additional functionalities, including magnetic responsiveness, which could potentially be exploited for easier separation of the CO₂-loaded solvent. researchgate.net
While the field of paramagnetic ionic liquids (PILs) for CO₂ capture is emerging, specific research on PILs derived directly from dysprosium precursors is still in its early stages. researchgate.net However, the principles of IL design and CO₂ absorption mechanisms provide a framework for understanding their potential. The CO₂ absorption capacity of ILs can be enhanced by functionalizing either the cation or the anion to have a chemical affinity for CO₂. researchgate.net For instance, ILs with basic anions or amine-functionalized cations can chemically react with CO₂ to form carbamates or related species, leading to high absorption capacities.
The role of the dysprosium ion in such a system would be to impart paramagnetic properties to the ionic liquid. This could potentially allow for magnetic separation of the IL after CO₂ absorption, simplifying the regeneration process. researchgate.net this compound could serve as a precursor for synthesizing the dysprosium-containing cation or anion of the PIL. The development of dysprosium-based PILs for CO₂ capture represents an innovative approach that combines the advantages of ionic liquids with the unique magnetic properties of lanthanides. Further research is needed to synthesize and characterize such materials and to evaluate their CO₂ absorption performance and recyclability. researchgate.net
Role in Advanced Materials Synthesis
This compound is a valuable starting material in the synthesis of a wide range of advanced materials. As a water-soluble source of dysprosium(III) ions, it provides a convenient means of introducing this lanthanide element into various material matrices. The resulting dysprosium-containing materials often exhibit unique magnetic, luminescent, and catalytic properties.
One of the primary uses of dysprosium compounds, for which this compound can be a precursor, is in the production of high-performance permanent magnets, such as neodymium-iron-boron (NdFeB) magnets. While not a primary component, the addition of dysprosium enhances the coercivity of these magnets, allowing them to maintain their magnetism at higher temperatures.
In the realm of luminescent materials, this compound can be used to synthesize dysprosium-doped phosphors for applications in lighting and displays, as discussed in section 7.3.2. The synthesis often involves reacting the dysprosium salt with a host material precursor at high temperatures.
Furthermore, this compound can be a precursor for the synthesis of dysprosium oxide (Dy₂O₃), a material with applications in ceramics, specialty glass, and as a catalyst. researchgate.net For example, nanocrystals of Dy₂O₃ can be prepared through methods like homogeneous precipitation, where an aqueous solution of a dysprosium salt is treated with a precipitating agent. researchgate.net
The synthesis of complex coordination compounds, such as the metal-organic frameworks (MOFs) discussed in section 7.4.1, also relies on a soluble source of the metal ion. This compound can be used in the solvothermal or hydrothermal synthesis of these materials, where it reacts with organic linker molecules to form the crystalline framework. frontiersin.org
Precursor for Nanomaterials
The role of this compound as a precursor is fundamental to imbuing nanomaterials with specific luminescent and magnetic properties. It provides a reliable source of dysprosium ions (Dy³⁺) that can be incorporated into various host nanostructures through controlled chemical processes. Its solubility in aqueous solutions makes it particularly suitable for wet chemical synthesis routes. americanelements.com
Dysprosium-Doped ZnO Nanorods
Dysprosium-doped zinc oxide (ZnO) nanorods are a key area of materials science research, and their synthesis can be effectively achieved using this compound as the dopant precursor. In a typical hydrothermal method, dysprosium(III) nitrate (B79036) hydrate is often used, but this compound presents a viable alternative for introducing Dy³⁺ ions. researchgate.net The process involves the chemical reaction of a zinc salt and a stabilizing agent in an aqueous solution, where a controlled amount of this compound is added. The subsequent hydrothermal treatment facilitates the growth of rod-shaped ZnO nanocrystals with dysprosium ions integrated into their wurtzite crystal structure. researchgate.net
The incorporation of dysprosium alters the electronic and optical properties of the ZnO nanorods. Research indicates that doping can lead to a decrease in the material's band gap and introduce new photoluminescent characteristics related to the f-shell electronic transitions of the Dy³⁺ ions. researchgate.netresearchgate.net These modifications are crucial for developing new optoelectronic devices, sensors, and photocatalysts. researchgate.net
Table 1: Synthesis and Properties of Dysprosium-Doped ZnO Nanomaterials
| Parameter | Description | Finding |
| Synthesis Method | Hydrothermal Route / Sonochemical Method | Effective for creating well-defined, Dy-doped ZnO nanostructures. researchgate.netresearchgate.net |
| Precursor | Dysprosium(III) nitrate hydrate or other soluble Dy salts | Source of dysprosium dopant. researchgate.net |
| Structure | Hexagonal Wurtzite | Confirmed by X-ray diffraction (XRD) analysis. researchgate.net |
| Optical Property | Band Gap Reduction | The optical band gap of ZnO tends to decrease with an increase in Dy doping concentration. researchgate.net |
| Photoluminescence | Defect-Related Emission | Doping introduces various defect states, influencing the material's luminescent properties. researchgate.net |
Dysprosium Oxide Fluoride (B91410) Nanofibers
In the field of advanced functional fibers, this compound can be used as a precursor for synthesizing dysprosium oxide fluoride (DyOF) nanofibers. While direct synthesis literature prominently features other dysprosium sources, the principles of electrospinning allow for the use of soluble salts like this compound. In this technique, a polymer solution containing the dysprosium salt and a fluorine source is subjected to a high-voltage electric field, drawing out a continuous nanofiber. A subsequent thermal treatment (calcination) removes the polymer matrix, leaving behind nanofibers of the desired inorganic material.
Dysprosium-containing fluoride materials are of significant interest for their unique optical properties, including applications in infrared materials and as phosphors. samaterials.comresearchgate.net The synthesis of fluoride-bridged dysprosium clusters has been shown to be highly dependent on the precursors and solvents used, influencing the final structure and magnetic properties of the material. rsc.org
Applications in Ultra High Purity Crystal Growth
Dysprosium bromide, in its ultra-dry and high-purity form (e.g., 99.99%), is a critical component for growing single crystals for specialized applications like radiation detection and laser materials. americanelements.comthermofisher.com The presence of water, as in the hydrate form, is generally undesirable for these high-temperature melt-growth processes, hence an anhydrous version is used. However, the hydrate can serve as the initial material which is then dehydrated and purified.
The Bridgman-Stockbarger technique is a widely used method for growing large, high-quality single crystals from a molten state. website-files.comalineason.com The process involves the directional solidification of molten material within a crucible that is slowly moved through a controlled temperature gradient. alineason.comwikipedia.org
Process Overview:
Material Preparation: Ultra-high purity polycrystalline material, including dysprosium bromide, is loaded into a crucible. thermofisher.comwikipedia.org
Melting: The crucible is heated in a furnace to a temperature above the material's melting point. wikipedia.org
Solidification: The crucible is then slowly translated into a cooler section of the furnace. Crystal growth begins at one end, often initiated by a seed crystal, and proceeds along the length of the crucible. wikipedia.org
The purity of the starting components, such as dysprosium bromide, is paramount. Impurities can introduce defects into the crystal lattice, which can severely degrade the performance of the final device, for instance, by reducing the light output of a scintillator crystal. americanelements.com The Bridgman method's controlled temperature gradient and slow growth rate are designed to minimize these defects and produce large, single-crystal ingots. website-files.comwikipedia.org
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing high-purity dysprosium bromide hydrate, and how do reaction conditions influence hydration state?
- Methodological Answer: High-purity DyBr₃·xH₂O is typically synthesized via direct reaction of dysprosium oxide (Dy₂O₃) with hydrobromic acid (HBr) under controlled stoichiometry. The hydration state (x-value) depends on reaction temperature, solvent evaporation rate, and post-synthesis drying protocols. For example, slow crystallization in anhydrous ethanol yields crystalline DyBr₃·3H₂O, while vacuum drying at 80°C produces lower hydration states. Purity verification requires elemental analysis (e.g., ICP-OES) and phase confirmation via X-ray diffraction (XRD) .
Q. Which spectroscopic and thermal characterization techniques are critical for confirming the hydration state and purity of this compound?
- Methodological Answer:
- Thermogravimetric Analysis (TGA): Quantifies water content by measuring mass loss during dehydration (e.g., 100–200°C for bound H₂O).
- XRD: Identifies crystalline phases and distinguishes between anhydrous (DyBr₃) and hydrated forms.
- FTIR Spectroscopy: Detects O–H stretching vibrations (3200–3600 cm⁻¹) to confirm hydration.
- Elemental Analysis: Ensures stoichiometric Br:Dy ratios via inductively coupled plasma (ICP) methods .
Q. What safety protocols are essential when handling this compound in solution-phase reactions to prevent contamination and exposure?
- Methodological Answer: DyBr₃·xH₂O is hygroscopic and can release corrosive HBr vapors. Key protocols include:
- PPE: Nitrile gloves, lab coats, and safety goggles.
- Containment: Use fume hoods for weighing and reactions to avoid inhalation of particulates.
- Storage: Airtight containers with desiccants to prevent hydration state drift.
- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How does the hydration state (x-value) of DyBr₃·xH₂O affect its Lewis acid strength in catalytic applications, and what methods optimize water content for specific reactions?
- Methodological Answer: Hydration reduces Lewis acidity due to water coordination to Dy³⁺. To enhance catalytic activity (e.g., in Friedel-Crafts alkylation):
- Dehydration: Heat under vacuum (120°C, 24 hrs) to achieve x < 1.
- In Situ Activation: Use molecular sieves during reactions to scavenge residual water.
- Comparative Studies: Contrast catalytic efficiency of DyBr₃·xH₂O with anhydrous DyBr₃ in model reactions .
Q. What experimental strategies resolve contradictions in reported thermal decomposition profiles of dysprosium bromide hydrates across different studies?
- Methodological Answer: Discrepancies in TGA data (e.g., dehydration steps at 100°C vs. 150°C) arise from varying atmospheric humidity and heating rates. Standardization strategies include:
- Controlled Atmosphere: Use inert gas (N₂/Ar) during TGA to suppress oxidative side reactions.
- Isothermal Holds: Pause heating at critical temperatures (e.g., 80°C) to observe equilibrium dehydration.
- Cross-Validation: Pair TGA with differential scanning calorimetry (DSC) to correlate mass loss with enthalpy changes .
Q. In nanoparticle synthesis, how does this compound's anion compare to acetate or nitrate precursors in controlling nucleation kinetics and morphology?
- Methodological Answer: Bromide ions (Br⁻) act as weaker coordinating ligands compared to acetate (CH₃COO⁻) or nitrate (NO₃⁻), leading to faster nucleation in hydrothermal synthesis. For monodisperse Dy₂O₃ nanoparticles:
- DyBr₃·xH₂O: Produces smaller particles (5–10 nm) due to rapid ligand exchange.
- Dy(OAc)₃·xH₂O: Slower kinetics yield larger, faceted crystals (20–50 nm).
- Key Characterization: TEM for size distribution and XRD for phase purity .
Q. What mechanistic insights explain this compound's efficacy as a dopant in semi-clathrate hydrate systems for gas capture, compared to other lanthanide bromides?
- Methodological Answer: Dy³⁺ modifies clathrate cage stability via strong electrostatic interactions with water molecules. Experimental approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
